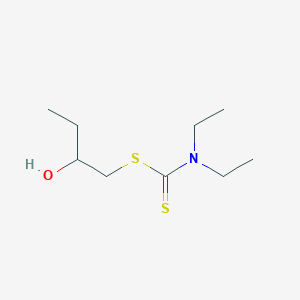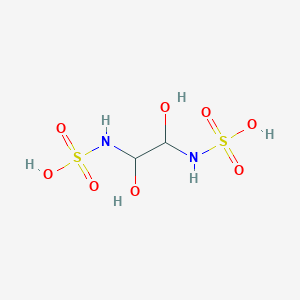![molecular formula C20H24O2 B12639828 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one CAS No. 921625-33-4](/img/structure/B12639828.png)
1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one is an organic compound characterized by its unique structure, which includes a hydroxy group, two methylphenyl groups, and a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with 4-methylbenzyl chloride, followed by oxidation to introduce the hydroxy group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to an alcohol using sodium borohydride (NaBH4).
Substitution: The methylphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM).
Reduction: NaBH4 in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. The methylphenyl groups can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-Hydroxy-5-phenylpentan-3-one: Lacks the methyl groups on the phenyl rings.
1-Hydroxy-5-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pentan-3-one: Contains chlorine atoms instead of methyl groups.
Uniqueness: 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one is unique due to the presence of two methylphenyl groups, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds.
Propiedades
Número CAS |
921625-33-4 |
|---|---|
Fórmula molecular |
C20H24O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1-hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one |
InChI |
InChI=1S/C20H24O2/c1-15-3-7-17(8-4-15)11-12-20(22)19(14-21)13-18-9-5-16(2)6-10-18/h3-10,19,21H,11-14H2,1-2H3 |
Clave InChI |
DQJBLTIHGYHEFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCC(=O)C(CC2=CC=C(C=C2)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


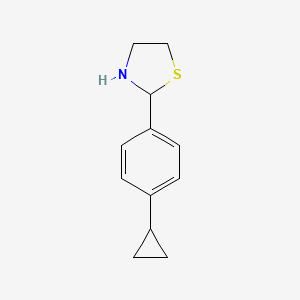
![Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B12639752.png)
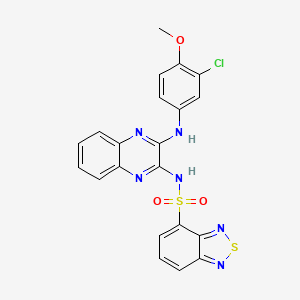
![4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline](/img/structure/B12639776.png)
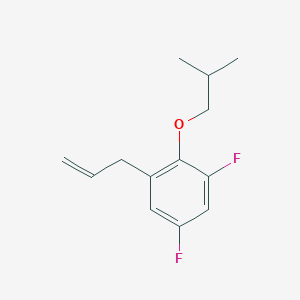



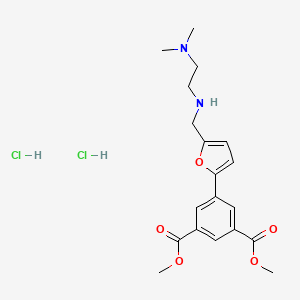
![(E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate](/img/structure/B12639794.png)
![Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate](/img/structure/B12639795.png)
![N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639804.png)
